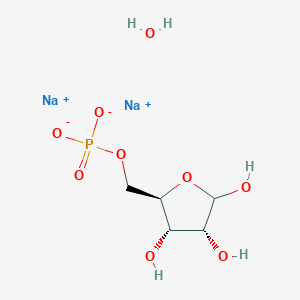
Bis(tetramethylcyclopentadienyl)nickel(II), 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetramethylcyclopentadienyl)nickel(II), often abbreviated as Ni(Cp*)2, is a compound with the molecular formula C18H26Ni . It is a solid substance that is sensitive to air and moisture . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular weight of Bis(tetramethylcyclopentadienyl)nickel(II) is 301.099 g/mol . The compound consists of a nickel ion (Ni2+) and two tetramethylcyclopentadienyl anions . The SMILES string representation of the molecule isCC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] . Physical And Chemical Properties Analysis
Bis(tetramethylcyclopentadienyl)nickel(II) is a solid substance with a melting point range of 107°C to 112°C . It is sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Bis(tetramethylcyclopentadienyl)nickel(II) and related nickel complexes have been demonstrated to serve as effective catalysts in various chemical reactions. For instance, nickel complexes have been used to improve the hydrogen absorption-desorption kinetics of the Mg-MgH2 system, showcasing their potential in energy storage applications. The nickel catalyst, derived from bis(cyclopentadienyl) nickel II, decomposes into metallic nickel during the process, enhancing the hydrogen storage capabilities of magnesium hydride by lowering the temperatures required for hydrogen absorption and desorption significantly (Kumar et al., 2017).
Material Synthesis
Nickel complexes, including those related to bis(tetramethylcyclopentadienyl)nickel(II), have been used as precursors in the synthesis of various nanomaterials. For example, nickel sulfides nanoparticles were synthesized using [bis(salicylidene)nickel(II)] as a precursor, demonstrating the role of nickel complexes in material science for creating nanoparticles with specific magnetic properties (Salavati‐Niasari et al., 2009).
Coordination Chemistry
Nickel(II) complexes exhibit diverse coordination geometries and bonding modes, which are of interest in coordination chemistry and for understanding metal-ligand interactions. Research has detailed the synthesis and structural characterization of various nickel(II) complexes, providing insights into their molecular structures and the influence of different ligands on nickel coordination environments (Kang et al., 1997).
Polymerization and Oligomerization Processes
Nickel(II) complexes have been involved in the oligomerization of alkynes, where they act as catalysts to promote the formation of cyclic compounds. The role of nickelole intermediates in these processes highlights the utility of nickel complexes in synthetic organic chemistry and polymer science (Eisch & Galle, 1975).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJLDYVCLNLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetramethylcyclopentadienyl)nickel(II) | |
CAS RN |
79019-60-6 |
Source


|
| Record name | Bis(tetramethylcyclopentadienyl)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)





![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)
